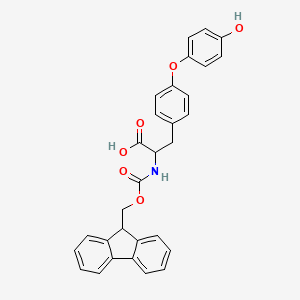

Fmoc-DL-thyronine

Description

Contextualization within Amino Acid and Peptide Chemistry

Amino acids are the fundamental units of proteins, and their precise assembly into polypeptide chains is a central focus of chemical and biological research. Peptide synthesis, particularly solid-phase peptide synthesis (SPPS), relies on the use of amino acid derivatives that have their reactive functional groups temporarily blocked or "protected". thermofisher.com This prevents unwanted side reactions during the formation of peptide bonds. americanpeptidesociety.org Fmoc-DL-thyronine is one such protected amino acid, providing the thyronine structure for incorporation into a growing peptide chain.

Rationale for the Fluorenylmethoxycarbonyl (Fmoc) Protecting Group Strategy in Peptide Synthesis

The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group widely used in organic synthesis, especially in solid-phase peptide synthesis (SPPS). wikipedia.org Its popularity is due to its stability under acidic conditions and its easy removal with a mild base, such as piperidine (B6355638), which does not affect most other protecting groups or sensitive functionalities. thermofisher.comwikipedia.org This orthogonality is a significant advantage over the older tert-butyloxycarbonyl (Boc) strategy, which requires repeated acid treatments for deprotection and can lead to the degradation of the peptide or cleavage from the solid support. americanpeptidesociety.orgnih.gov

The Fmoc group's strong UV absorbance also facilitates the real-time monitoring of the synthesis process. nih.gov The Fmoc strategy is compatible with a wide range of modified amino acids, making it suitable for the synthesis of complex peptides, including those with post-translational modifications like phosphorylation and glycosylation. nih.gov

Table 1: Comparison of Fmoc and Boc Protecting Group Strategies

| Feature | Fmoc Strategy | Boc Strategy |

| Protecting Group | Fluorenylmethoxycarbonyl | tert-Butyloxycarbonyl |

| Deprotection Condition | Mild base (e.g., 20% piperidine in DMF) wikipedia.org | Strong acid (e.g., trifluoroacetic acid, TFA) americanpeptidesociety.org |

| Advantages | Mild deprotection conditions, compatibility with acid-labile linkers and side-chain protecting groups, easy automation, UV monitoring. americanpeptidesociety.orgnih.gov | Useful for certain sequences prone to racemization under basic conditions. americanpeptidesociety.org |

| Disadvantages | The initial cleavage product, dibenzofulvene, can be reactive. nih.gov | Harsher conditions can lead to peptide degradation or incomplete deprotection. americanpeptidesociety.org |

Significance of DL-Thyronine Chirality in Synthetic Applications

Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry and biology. hilarispublisher.comresearchfloor.org Molecules that are non-superimposable mirror images of each other are called enantiomers. hilarispublisher.com In biological systems, the specific three-dimensional arrangement of atoms is often crucial for molecular recognition and function. researchfloor.org For instance, receptors and enzymes in the body are themselves chiral and will often interact with only one enantiomer of a drug molecule. semanticscholar.orgeurekaselect.com

DL-thyronine is a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers. semanticscholar.org While L-amino acids are the predominant form in naturally occurring proteins, the inclusion of D-amino acids can have significant effects on the properties of synthetic peptides. The use of a DL-mixture in synthesis will result in a mixture of diastereomeric peptides, which may have different biological activities and properties. The decision to use the racemic DL-form versus a pure L- or D-enantiomer depends on the specific goals of the synthesis. In some research contexts, the creation of a diverse library of peptide isomers is desired, while in drug development, the synthesis of a single, active enantiomer is typically the goal to maximize efficacy and minimize potential side effects. eurekaselect.comchiralpedia.com

Overview of Research Trajectories for this compound

Research involving this compound and related compounds generally falls into several key areas. One major application is in the synthesis of peptide analogs containing non-standard amino acids. By incorporating thyronine derivatives, researchers can study structure-activity relationships and develop novel therapeutic peptides. For example, derivatives of tyrosine, a related amino acid, are used in drug discovery, bioconjugation, and protein engineering. alfa-chemistry.com

Furthermore, the synthesis of peptides containing thyronine and its analogs is relevant to the study of thyroid hormone function and metabolism. Fmoc-protected versions of thyroxine (T4) and its derivatives are commercially available, indicating their use in creating tools for such research. matrixscientific.comchemspider.com The ability to create specifically modified peptides allows for detailed investigations into how these hormones interact with their biological targets.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO6/c32-20-11-15-22(16-12-20)37-21-13-9-19(10-14-21)17-28(29(33)34)31-30(35)36-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28,32H,17-18H2,(H,31,35)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDWCUHMDBIXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC5=CC=C(C=C5)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Dl Thyronine and Its Derivatives

Routes to DL-Thyronine Precursors

The synthesis of the core DL-thyronine structure is a foundational step. Thyronine itself is a derivative of the amino acid tyrosine. ontosight.ai The synthesis of thyroid hormones like thyroxine (T4) and triiodothyronine (T3) involves the iodination and subsequent coupling of two tyrosine residues within the protein precursor thyroglobulin. ontosight.ainih.gov For the chemical synthesis of DL-thyronine precursors, various methods have been developed. One common approach involves the coupling of a protected tyrosine derivative with a suitably substituted phenol. The synthesis of related iodinated thyronines has been achieved through Chan-Lam coupling reactions, which form the diaryl ether bond central to the thyronine structure. eur.nl For instance, the coupling of a boronic acid derivative with a protected diiodo-L-tyrosine methyl ester can yield the diphenyl ether core. eur.nl

Nα-Fmoc Protection Strategies for DL-Thyronine

The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group onto the α-amino group of DL-thyronine is a critical step to render it suitable for solid-phase peptide synthesis (SPPS). peptide.com The Fmoc group serves as a temporary protecting group, stable to the acidic conditions often used for side-chain deprotection but readily cleaved by a base, typically piperidine (B6355638). nih.goviris-biotech.debiosynth.com This orthogonality is a cornerstone of modern peptide synthesis. iris-biotech.debiosynth.com Several methods exist for this transformation, each with its advantages and potential drawbacks.

Silylation-Mediated Fmoc Protection

To improve the efficiency and minimize side reactions during Fmoc protection, a silylation-mediated approach can be employed. This method involves the pre-treatment of the amino acid with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). google.com The silylation of the carboxylic acid and amino groups prevents oligomerization and other unwanted side reactions. nih.govchempep.com The subsequent reaction with an activated Fmoc reagent, like Fmoc-Cl or Fmoc-OSu, proceeds under mild, often anhydrous conditions, leading to high yields and purity of the desired Nα-Fmoc-amino acid. google.com This strategy is particularly useful for preventing the formation of Fmoc-dipeptide impurities. nih.gov

Table 1: Comparison of Silylating Agents for Fmoc Protection

| Silylating Agent | Key Features |

|---|---|

| N,O-bis(trimethylsilyl)acetamide (BSA) | Efficient for protecting both amino and carboxyl groups. |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Another effective agent for pre-silylation. |

Direct Fmoc-Reagent Coupling in Organic Solvents

A more direct approach involves the reaction of DL-thyronine with an activated Fmoc reagent in an organic solvent. Common reagents for this purpose include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction. While straightforward, this method can sometimes lead to side reactions, such as the formation of Fmoc-β-Ala-OH or Fmoc-dipeptides, particularly when using Fmoc-Cl. nih.gov The use of Fmoc-OSu is often preferred as it can lead to cleaner reactions. nih.gov

Application of Fmoc Dl Thyronine in Peptide and Peptidomimetic Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. The Fmoc/tBu strategy is a widely adopted approach in SPPS due to its mild deprotection conditions. du.ac.iniris-biotech.de The incorporation of Fmoc-DL-thyronine into SPPS protocols requires careful consideration of coupling conditions and potential side reactions to ensure high-yield and high-purity synthesis of the target peptide.

Coupling Reagent Selection and Optimization

The choice of coupling reagent is critical for efficient amide bond formation between the incoming this compound and the resin-bound peptide chain. A variety of coupling reagents are available, each with its own mechanism of action and suitability for different amino acid residues.

Commonly used coupling reagents in Fmoc-SPPS include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. peptide.com Phosphonium salts such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are also highly effective and widely employed for their rapid coupling times and low racemization levels. peptide.comresearchgate.net

The optimization of coupling conditions for this compound involves adjusting the equivalents of the amino acid, coupling reagent, and base (e.g., diisopropylethylamine, DIPEA) to achieve complete and efficient coupling. Monitoring the coupling reaction is essential to ensure that the incoming amino acid is fully incorporated before proceeding to the next deprotection step.

Table 1: Common Coupling Reagents for Fmoc-SPPS

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC | Effective activators, often used with additives to suppress racemization. peptide.com |

| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, suitable for sterically hindered amino acids. |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | Rapid coupling kinetics, low racemization. peptide.comresearchgate.net |

Mitigation of Aggregation Phenomena in this compound Containing Sequences

Peptide aggregation during SPPS is a significant challenge that can lead to incomplete reactions and low yields. This phenomenon is particularly prevalent in sequences containing hydrophobic or β-sheet forming residues. The bulky and aromatic nature of the thyronine side chain may contribute to aggregation tendencies in growing peptide chains.

Several strategies can be employed to mitigate aggregation. The use of "difficult sequence" protocols, which may involve elevated temperatures, alternative solvents, or the incorporation of backbone-modifying "protecting groups," can be beneficial. Research has shown that the iodination of tyrosine residues, structurally related to thyronine, can increase aggregation driven by aromatic interactions. nih.gov This suggests that the thyronine residue itself might influence intermolecular organization.

Furthermore, studies on transthyretin, a protein that transports thyroxine, have highlighted the role of specific peptide segments in driving aggregation. nih.gov While not directly involving this compound, this research underscores the importance of sequence context in aggregation phenomena. nih.govresearchfeatures.comacs.org

On-Resin Derivatization Strategies Utilizing Thyronine Residue

The thyronine residue within a peptide sequence offers a potential site for post-synthetic modification while the peptide is still attached to the solid support. This "on-resin" derivatization allows for the introduction of various functional groups, labels, or structural modifications.

For instance, the phenolic hydroxyl group of the thyronine side chain can be a target for modifications such as phosphorylation or sulfation, which are important post-translational modifications in biological systems. nih.gov While direct derivatization of the thyronine residue is less commonly reported than for tyrosine, the principles are analogous. The use of protecting groups that can be selectively removed on-resin, such as the 2-chlorotrityl (Clt) group, can facilitate such modifications. iris-biotech.de This allows for the deprotection of the thyronine side chain while the rest of the peptide remains protected, enabling site-specific chemical transformations.

Utilization in Solution-Phase Peptide Synthesis (SolPPS) Approaches

Solution-phase peptide synthesis (SolPPS) offers advantages for large-scale production and for the synthesis of complex peptides where SPPS may be challenging. The use of this compound in SolPPS requires strategies for efficient coupling in a homogeneous environment and effective purification of the resulting peptide products.

Efficient Coupling in Homogeneous Systems

In SolPPS, all reactants are in the same phase, which can lead to different reaction kinetics and side-product profiles compared to SPPS. The selection of coupling reagents remains crucial. Reagents that produce water-soluble byproducts, such as ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC), are often preferred to simplify purification. peptide.com

Recent advancements in SolPPS have focused on developing "greener" and more efficient protocols. For example, the use of cyclic propylphosphonic anhydride (B1165640) (T3P®) has been shown to promote rapid and efficient peptide bond formation with minimal epimerization for both N-Boc and N-Fmoc protected amino acids. mdpi.com Such methods are amenable to the iterative synthesis of peptides in solution. mdpi.com The development of group-assisted purification (GAP) methods, which utilize solubility differences to facilitate purification, also presents a promising strategy for Fmoc-based SolPPS. google.com

Purification Techniques for Solution-Phase Products

Purification is a critical step in SolPPS to remove excess reagents, byproducts, and unreacted starting materials. Traditional methods such as crystallization and column chromatography are often employed. The choice of purification technique depends on the physicochemical properties of the peptide, including its solubility and charge.

For thyronine-containing peptides, which may have limited solubility in certain solvents, careful selection of the purification method is necessary. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of peptides, and various stationary and mobile phases can be optimized for the separation of the target peptide. nih.gov Ion-exchange chromatography can also be a useful preliminary step to enrich the target peptide before final purification by HPLC. nih.gov Furthermore, liquid-liquid extraction techniques are being explored in modern SolPPS protocols to simplify the purification process and avoid column chromatography. google.com

Synthesis of Thyroid Hormone Analogues and Mimetics (without biological function)

This compound is a key reagent for the synthesis of novel thyroid hormone analogues and peptidomimetics where the natural thyronine structure is integrated into a larger molecule. The synthesis is typically performed using Fmoc-based solid-phase peptide synthesis (SPPS). nih.govmdpi.com

The general synthetic process involves the following steps:

The synthesis starts with an amino acid attached to a solid support (resin). The N-terminal Fmoc group of this initial amino acid is removed using a base, typically piperidine (B6355638) in DMF. nih.goviris-biotech.de

this compound is then "activated" using a coupling reagent, such as HBTU or HATU, to form a reactive species. sigmaaldrich.com

The activated this compound is added to the resin, and it couples with the free amino group of the resin-bound amino acid, elongating the peptide chain.

The Fmoc group from the newly added thyronine residue is then removed, allowing for the coupling of the next amino acid in the sequence.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide analogue is cleaved from the resin support using a strong acid like trifluoroacetic acid (TFA). nih.gov

This methodology allows for the creation of a wide array of structures where the thyronine moiety is positioned at various points within a peptide or is modified at its termini. These analogues are valuable tools in chemical and structural biology studies, even without consideration of their biological function. nih.gov

Table 2: Examples of Thyroid Hormone Analogues Synthesizable from this compound This table presents hypothetical but structurally representative analogues that can be produced.

| Analogue Name/Sequence | Molecular Formula (of core structure) | Description |

| Acetyl-DL-thyronine-amide | C₁₇H₁₈N₂O₄ | A simple mimetic with acetylated N-terminus and amidated C-terminus. |

| Gly-DL-Thy-Ala | C₂₀H₂₃N₃O₆ | A tripeptide containing the DL-thyronine residue flanked by two simple amino acids. |

| DL-Thyronyl-Lysine | C₂₁H₂₇N₃O₅ | A dipeptide linking DL-thyronine to a basic amino acid. |

Advanced Derivatization and Functionalization of Fmoc Dl Thyronine

Regioselective O-Sulfation of Thyronine Phenolic Group

The sulfation of the phenolic hydroxyl group of thyronine mirrors the post-translational modification of tyrosine, which can significantly influence molecular interactions. Regioselective O-sulfation of the outer ring's 4'-hydroxyl group in Fmoc-DL-thyronine can be achieved using methods adapted from tyrosine sulfation in peptide chemistry.

One common strategy involves the use of a sulfur trioxide complex, such as the pyridine-SO₃ complex, in an appropriate solvent like dimethylformamide (DMF). thieme-connect.de This reagent allows for the direct sulfation of the phenolic hydroxyl group. To be compatible with Fmoc-based solid-phase peptide synthesis (SPPS), a protected sulfated thyronine building block is often preferred. For instance, an this compound derivative can be sulfated and the resulting sulfate (B86663) group protected to enhance stability and solubility during subsequent synthetic steps.

Another approach is the "building block" strategy, where a pre-sulfated and protected this compound monomer is synthesized first and then incorporated into a peptide sequence. This method avoids exposing the full peptide to sulfating conditions. For tyrosine, building blocks like Fmoc-Tyr(SO₃Na)-OH and Fmoc-Tyr(SO₃NBu₄)-OH have been developed to improve solubility in organic solvents used in automated synthesis. thieme-connect.de A similar approach for this compound would involve its sulfation followed by the formation of a stable salt. The neopentyl (Np) group has also been used to protect the sulfate as a neutral diester, which is stable to the trifluoroacetic acid (TFA) used for cleavage from the resin but can be removed under specific conditions post-synthesis. nih.gov

| Reagent/Method | Description | Reference |

| Pyridine-SO₃ Complex | A common reagent for the direct sulfation of hydroxyl groups, including the phenolic hydroxyl of thyronine. | thieme-connect.de |

| Fmoc-Tyr(SO₃Na)-OH | A sodium salt of sulfated Fmoc-tyrosine, providing a building block for SPPS. A similar derivative could be prepared for thyronine. | thieme-connect.de |

| Neopentyl (Np) Protection | The sulfate group is protected as a neutral diester, offering stability to acidic conditions during SPPS. | nih.gov |

O-Phosphorylation Strategies and Protected Phosphothyronine Analogues

Phosphorylation of the phenolic hydroxyl group of thyronine is another key modification that can be accomplished using techniques developed for phosphotyrosine synthesis. These methods are crucial for creating phosphothyronine analogues for various chemical and biochemical studies.

A prevalent method for O-phosphorylation on solid-phase is the use of phosphoramidite (B1245037) chemistry. A phosphoramidite reagent, such as (2-cyanoethoxy)-N,N-diisopropylaminophosphine, can be used to phosphitylate the free 4'-hydroxyl group of a resin-bound peptide containing this compound (with its phenolic OH temporarily deprotected if a protecting group was used). The resulting phosphite (B83602) triester is then oxidized to a stable phosphate (B84403) triester.

Alternatively, pre-phosphorylated and protected this compound building blocks can be synthesized and used in SPPS. For example, Fmoc-L-Tyr(PO(OEt)₂)-OH is a commercially available building block where the phosphate is protected by ethyl groups. rsc.org The synthesis of such a derivative for thyronine would involve the reaction of this compound with a phosphorylating agent like diethyl chlorophosphate. Another strategy employs benzyl (B1604629) protection for the phosphate group, as in Fmoc-Tyr(PO(OBzl)OH)-OH, which can be deprotected by hydrogenolysis.

| Reagent/Method | Description | Reference |

| Phosphoramidite Chemistry | Involves phosphitylation of the hydroxyl group followed by oxidation to form the phosphate. Allows for phosphorylation on the solid support. | umich.edu |

| Fmoc-L-Tyr(PO(OEt)₂)-OH | A diethyl-protected phosphotyrosine building block for Fmoc-SPPS. A similar analogue of thyronine can be synthesized. | rsc.org |

| Fmoc-Tyr(PO(OBzl)OH)-OH | A benzyl-protected phosphotyrosine building block. The benzyl groups are typically removed by hydrogenolysis. | N/A |

Halogenation and Radiolabeling at Aromatic Rings

The aromatic rings of thyronine are susceptible to electrophilic halogenation, allowing for the introduction of fluorine, chlorine, bromine, or iodine atoms. These modifications can be performed on this compound to create novel analogues.

Halogenation: Direct iodination of the thyronine rings can be achieved using molecular iodine (I₂) in the presence of an oxidizing agent like hydrogen peroxide or a copper salt (e.g., CuCl₂), which generates a more potent electrophilic iodine species. openstax.org Silver sulfate (Ag₂SO₄) can also mediate the iodination of Fmoc-protected tyrosine derivatives, a method applicable to this compound. researchgate.net For the introduction of fluorine, direct fluorination is often too reactive. Instead, electrophilic fluorinating agents such as F-TEDA-BF₄ (Selectfluor®) are used. openstax.orglibretexts.org The synthesis of 3'-fluoro-dl-thyronine and its iodinated derivatives has been reported, demonstrating the feasibility of these modifications. caltech.eduacs.org

Radiolabeling: For radiolabeling, particularly with iodine isotopes (e.g., ¹²⁵I), direct electrophilic radioiodination can be performed. nih.gov A more controlled method involves the synthesis of an organotin precursor, such as a trimethylstannyl derivative, on the aromatic ring. This precursor can then undergo a facile and regioselective radioiododestannylation reaction to introduce the radioisotope under mild conditions. nih.gov This approach allows for the preparation of high-purity radiolabeled thyronine derivatives.

| Reagent/Method | Modification | Ring Position | Reference |

| I₂ / Oxidizing Agent | Iodination | Phenolic or Tyrosyl Ring | openstax.org |

| Ag₂SO₄ / I₂ | Iodination | Phenolic Ring | researchgate.net |

| F-TEDA-BF₄ (Selectfluor®) | Fluorination | Phenolic or Tyrosyl Ring | openstax.orglibretexts.org |

| Organotin Precursor / Radioiodine | Radioiodination | Specific position on aromatic ring | nih.gov |

Conjugation with Reporter Molecules for Chemical Probes

This compound can be conjugated with various reporter molecules, such as biotin (B1667282) or fluorescent dyes, to create chemical probes. These probes are valuable tools for studying molecular interactions and localization, independent of their biological activity.

The conjugation is typically not performed directly on the thyronine structure itself but rather by incorporating it into a peptide sequence that includes an amino acid with a side chain suitable for conjugation, such as lysine (B10760008). For example, a peptide containing this compound can be synthesized with an Fmoc-Lys(Biotin)-OH residue, which carries a biotin moiety on its side chain. google.com Upon cleavage from the resin, a biotinylated thyronine-containing peptide is obtained. To improve solubility and reduce steric hindrance, a polyethylene (B3416737) glycol (PEG) spacer can be introduced between the peptide and the biotin molecule, for instance by using Fmoc-PEG Biotin NovaTag™ resin.

Similarly, fluorescent labels can be attached. A common approach is to use a lysine derivative carrying a fluorescent dye, such as Fmoc-Lys(5-FITC)-OH, where FITC (fluorescein isothiocyanate) is the fluorescent reporter. medchemexpress.com This building block can be incorporated into a peptide sequence alongside this compound during SPPS.

| Reporter Molecule | Conjugation Strategy | Key Reagent/Building Block | Reference |

| Biotin | Incorporation into a peptide via a lysine side chain. | Fmoc-Lys(Biotin)-OH | google.com |

| Biotin-PEG | Incorporation via a PEGylated linker to reduce steric hindrance. | Fmoc-PEG Biotin NovaTag™ Resin | |

| Fluorescein (FITC) | Incorporation into a peptide via a lysine side chain. | Fmoc-Lys(5-FITC)-OH | medchemexpress.com |

Development of Conformationally Constrained Thyronine Derivatives

Restricting the conformational freedom of thyronine can lead to analogues with more defined three-dimensional structures. This can be achieved through several synthetic strategies, including cyclization and the introduction of bulky or ring-fused substituents.

One approach is to incorporate this compound into a peptide sequence and then cyclize the peptide backbone. Head-to-tail cyclization, where the N-terminus is linked to the C-terminus, is a common method for creating cyclic peptides with reduced conformational flexibility. nih.govethz.ch Another strategy involves side-chain to side-chain cyclization. For example, a peptide containing this compound and two cysteine residues can be cyclized through the formation of a disulfide bond or by linking the two thiol groups with a rigid linker, such as a bis-bromomethylbenzene derivative. nih.gov

Modifications to the thyronine structure itself can also impose conformational constraints. The synthesis of thyronine analogues with additional aromatic rings or bulky substituents at various positions can restrict the rotation around the diaryl ether bond and the Cα-Cβ bond of the amino acid backbone. nih.gov The development of thyronine derivatives with heterocyclic structures or other rigidifying elements is an active area of research aimed at creating structurally novel compounds. nih.gov

| Strategy | Description | Example | Reference |

| Head-to-Tail Cyclization | The N- and C-termini of a linear peptide containing thyronine are covalently linked. | cyclo(-D-iso-Asp-Thr-Thr-Asn-Tyr-Thr-) | nih.gov |

| Side-Chain Cyclization | Two reactive side chains within a peptide are linked together, often using thiol chemistry. | Dithiol bis-alkylation with bromomethylbenzene derivatives. | nih.gov |

| Structural Modification | Introduction of bulky groups or additional ring systems to the thyronine core structure. | Synthesis of 3'- and 5'-substituted thyronine analogues. | nih.govnih.gov |

Spectroscopic and Structural Characterization of Fmoc Dl Thyronine and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Purity

NMR spectroscopy provides unparalleled insight into the molecular structure of Fmoc-DL-thyronine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can elucidate the connectivity of atoms, the chemical environment of each nucleus, and the three-dimensional arrangement of the molecule.

Proton (¹H) NMR Studies

Proton NMR (¹H NMR) is a fundamental technique for the structural elucidation of organic molecules. In the ¹H NMR spectrum of this compound, specific signals corresponding to the protons of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the thyronine core are expected. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

The aromatic protons of the fluorenyl group typically appear in the downfield region of the spectrum, usually between 7.2 and 7.8 ppm, due to the deshielding effect of the aromatic ring currents. The protons of the CH and CH₂ groups of the fluorene (B118485) moiety are also characteristic, with the methine proton appearing as a triplet and the methylene (B1212753) protons as a doublet.

The protons of the thyronine backbone, including the α-proton and the β-protons, resonate at distinct chemical shifts. The α-proton, being adjacent to the electron-withdrawing carboxylic acid and amide groups, is expected to be deshielded. The aromatic protons of the two phenyl rings in the thyronine structure will also show characteristic splitting patterns based on their substitution.

Expected ¹H NMR Chemical Shifts for this compound: This data is representative and based on typical values for Fmoc-protected amino acids and thyronine derivatives.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Fmoc Aromatic Protons | 7.20 - 7.90 | m (multiplet) |

| Fmoc CH | 4.20 - 4.50 | t (triplet) |

| Fmoc CH₂ | 4.10 - 4.30 | d (doublet) |

| Thyronine α-CH | 4.30 - 4.70 | m (multiplet) |

| Thyronine β-CH₂ | 2.90 - 3.20 | m (multiplet) |

| Thyronine Aromatic Protons | 6.50 - 7.20 | m (multiplet) |

Carbon (¹³C) NMR Investigations

Carbon-13 NMR (¹³C NMR) provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the Fmoc group and the carboxylic acid are typically found in the most downfield region (155-175 ppm). The aromatic carbons of both the fluorenyl and thyronine moieties resonate in the range of 110-150 ppm. The aliphatic carbons, including the α-carbon, β-carbon, and the carbons of the Fmoc CH and CH₂ groups, appear in the upfield region of the spectrum.

Expected ¹³C NMR Chemical Shifts for this compound: This data is representative and based on typical values for Fmoc-protected amino acids and thyronine derivatives.

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Carboxyl Carbon (C=O) | 170 - 175 |

| Fmoc Carbonyl Carbon (C=O) | 155 - 157 |

| Fmoc Aromatic Carbons | 120 - 145 |

| Thyronine Aromatic Carbons | 115 - 160 |

| Fmoc CH | 65 - 68 |

| Fmoc CH₂ | 46 - 48 |

| Thyronine α-C | 53 - 57 |

| Thyronine β-C | 35 - 40 |

Two-Dimensional NMR for Structural Assignment

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful methods for unambiguously assigning the ¹H and ¹³C signals and confirming the structure of this compound. princeton.educolumbia.eduscribd.comsdsu.edu

COSY: This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. columbia.edu It is instrumental in identifying adjacent protons and tracing out the spin systems within the thyronine and Fmoc moieties.

HSQC: This technique correlates directly bonded proton and carbon atoms. columbia.eduscribd.com It allows for the definitive assignment of the carbon signal for each protonated carbon in the molecule.

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.eduscribd.com It is particularly useful for identifying quaternary carbons (which have no attached protons) and for confirming the connectivity between different functional groups, such as the linkage between the Fmoc group and the thyronine nitrogen.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For a molecule like this compound, soft ionization techniques are preferred to minimize fragmentation during the ionization process.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like Fmoc-protected amino acids. rsc.org In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, generating charged droplets from which ions are desorbed into the gas phase.

For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts such as [M+Na]⁺. High-resolution ESI-MS can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Fragmentation can be induced in the mass spectrometer (tandem MS or MS/MS) to provide structural information. A characteristic loss of the dibenzylfulvene and carbon dioxide from the Fmoc group is a common fragmentation pathway for Fmoc-protected compounds.

Expected ESI-MS Data for this compound: This data is representative and based on the principles of ESI-MS.

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | Calculated for C₃₀H₂₆INO₆ | Protonated molecule |

| [M+Na]⁺ | Calculated for C₃₀H₂₅INNaO₆ | Sodium adduct |

| [M-Fmoc+H]⁺ | Calculated for C₁₅H₁₆INO₄ | Loss of the Fmoc group |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique that is particularly useful for the analysis of large biomolecules, but can also be applied to smaller organic molecules. nih.gov In MALDI-TOF MS, the analyte is co-crystallized with a matrix material that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. nih.govscielo.org.mx

MALDI-TOF MS of this compound would be expected to produce primarily singly charged ions, such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺. The time-of-flight (TOF) analyzer provides high resolution and mass accuracy. Similar to ESI-MS, fragmentation analysis can be performed to confirm the structure. The high-throughput nature of MALDI-TOF MS makes it a valuable tool for the rapid screening of samples. nih.gov

Expected MALDI-TOF MS Data for this compound: This data is representative and based on the principles of MALDI-TOF MS.

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | Calculated for C₃₀H₂₆INO₆ | Protonated molecule |

| [M+Na]⁺ | Calculated for C₃₀H₂₅INNaO₆ | Sodium adduct |

| [M+K]⁺ | Calculated for C₃₀H₂₅IKNO₆ | Potassium adduct |

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. In the context of this compound, MS/MS provides detailed information about its molecular composition and connectivity. The fragmentation process, typically induced by collision-induced dissociation (CID), breaks specific chemical bonds within the molecule, yielding a characteristic pattern of fragment ions.

When analyzing Nα-Fmoc-protected amino acids and peptides via electrospray ionization (ESI), several key fragmentation pathways are commonly observed. nih.gov For this compound, the protonated molecule [M+H]⁺ would be selected in the first stage of the mass spectrometer. In the second stage, this ion would be fragmented to produce a spectrum of product ions.

A primary and highly characteristic fragmentation involves the cleavage of the fluorenylmethoxycarbonyl (Fmoc) protecting group. This can occur through a McLafferty-type rearrangement, leading to the loss of the entire Fmoc group as dibenzofulvene and CO2, resulting in the formation of the protonated thyronine ion [M+H-Fmoc+H]⁺. nih.gov Another common fragmentation pathway for the Fmoc group itself is the formation of the fluorenylmethyl cation or related species, often observed at m/z 179.

Further fragmentation of the thyronine core would resemble that of the amino acid tyrosine and its derivatives. researchgate.net This includes the loss of small neutral molecules like water (H₂O) and carbon monoxide (CO) or formic acid (HCOOH) from the carboxylic acid terminus. Cleavage of the ether bond in the thyronine side chain is also a plausible fragmentation pathway, leading to ions representing the individual phenolic moieties. The generation of immonium ions, which are characteristic for amino acids, provides further structural confirmation. core.ac.uk

Table 1: Predicted Key Fragment Ions in the Tandem Mass Spectrum of Protonated this compound ([M+H]⁺) The table below is interactive. Select different rows to highlight potential fragmentation pathways.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity/Neutral Loss | Description |

|---|---|---|---|

| 496.18 | 274.11 | [M+H - (C₁₅H₁₀O₂)]⁺ | Loss of dibenzofulvene and carbon dioxide from the Fmoc group. nih.gov |

| 496.18 | 179.08 | [C₁₃H₉]⁺ | Characteristic fragment of the fluorenyl group. |

| 496.18 | 450.17 | [M+H - HCOOH]⁺ | Loss of formic acid from the carboxylic acid terminus. |

| 274.11 | 228.10 | [Precursor - HCOOH]⁺ | Loss of formic acid from the protonated thyronine ion. |

Note: The m/z values are calculated based on the monoisotopic mass of this compound (C₃₀H₂₅NO₆, Exact Mass: 495.17 g/mol ). The fragmentation pattern can vary based on the specific MS/MS conditions (e.g., collision energy).

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and the packing of molecules within the crystal lattice.

While a specific, publicly available crystal structure for this compound has not been detailed in the reviewed literature, the structures of related compounds, such as L-thyroxine and triiodo-L-thyronine, have been determined. nih.govnih.gov These studies provide a foundational understanding of the conformational preferences of the core thyronine structure. A crystallographic analysis of this compound would elucidate several key structural features.

Crucially, it would reveal the conformation of the alanine (B10760859) side chain and the relative orientation of the two phenyl rings linked by the ether bridge. The dihedral angle between these rings is a critical parameter for biological activity in related thyroid hormones. nih.gov Furthermore, the analysis would identify intermolecular interactions, such as hydrogen bonding involving the carboxylic acid, the secondary amine, and the phenolic hydroxyl group, as well as π-stacking interactions from the extensive aromatic systems of the Fmoc group and the thyronine core. These interactions govern the solid-state packing and influence the material's physical properties. Given that the compound is a DL-racemate, it would likely crystallize in a centrosymmetric space group, with the L- and D-enantiomers related by a center of inversion.

Table 2: Hypothetical Crystallographic Data for this compound This table presents the type of data that would be obtained from an X-ray crystallography study.

| Parameter | Description | Expected Information |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal. | e.g., Monoclinic, Orthorhombic |

| Space Group | The set of symmetry operations for the crystal. | e.g., P2₁/c (a common centrosymmetric group for racemates) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | Provides the volume and shape of the repeating crystal unit. |

| Z | The number of molecules per unit cell. | Indicates how many molecules are in the basic repeating unit. |

| Key Dihedral Angles | Torsional angles defining molecular shape. | e.g., Cα-Cβ-Cγ-Cδ, C-O-C ether bridge angle. |

| Hydrogen Bond Geometry | Distances and angles of hydrogen bonds. | Details the network of intermolecular hydrogen bonds. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

However, CD spectroscopy is invaluable for the analysis of the individual, separated enantiomers (Fmoc-L-thyronine and Fmoc-D-thyronine). The CD spectra of the two enantiomers would be mirror images of each other. The spectrum of each enantiomer would be dominated by electronic transitions associated with its chromophores: the fluorenyl group, the two phenyl rings of the thyronine moiety, and the carboxyl group.

Studies on other Fmoc-protected amino acids and peptides show characteristic CD signals. researchgate.netresearchgate.net The Fmoc group typically displays strong absorptions around 265 nm, 290 nm, and 301 nm, corresponding to π-π* transitions of the fluorene ring system. Additional intense bands are observed in the far-UV region (below 240 nm), which are sensitive to the peptide backbone conformation. researchgate.net The phenolic chromophores of the thyronine structure would also contribute to the near-UV CD spectrum. The precise position and intensity of these bands are highly sensitive to the local environment and conformation, making CD a powerful probe of molecular structure in solution.

This technique is also instrumental in determining the enantiomeric purity of a sample. By using chiral high-performance liquid chromatography (HPLC) to separate the enantiomers, CD detection can quantify the relative amounts of the L- and D-forms. researchgate.net

Table 3: Characteristic Circular Dichroism Bands for Fmoc-Amino Acid Derivatives This table summarizes typical absorption regions observed in the CD spectra of individual enantiomers of Fmoc-protected amino acids.

| Wavelength Region (nm) | Associated Chromophore/Transition | Significance |

|---|---|---|

| 290 - 310 | Fluorenyl group (π→π*) | Characteristic of the Fmoc protecting group. |

| 260 - 270 | Fluorenyl group (π→π*) | Strong absorption band, also characteristic of the Fmoc group. researchgate.net |

| 250 - 280 | Phenyl rings of thyronine (π→π*) | Contribution from the aromatic side chain. |

Chromatographic and Separation Sciences for Fmoc Dl Thyronine Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

HPLC is a cornerstone technique in the analysis of Fmoc-protected amino acids like Fmoc-DL-thyronine. It is extensively used for determining the purity of the final product and for monitoring the progress of the protection reaction, ensuring that the Fmoc group has been successfully attached to the DL-thyronine molecule.

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of this compound. This is due to the nonpolar nature of the Fmoc protecting group, which imparts significant hydrophobicity to the thyronine molecule, allowing for strong retention on a nonpolar stationary phase.

Method development in RP-HPLC for this compound involves the careful selection and optimization of several key parameters to achieve a robust and reliable separation. The goal is to obtain sharp, symmetrical peaks with good resolution from any impurities or starting materials.

Key Optimized Parameters in RP-HPLC for this compound:

| Parameter | Typical Conditions and Optimization Considerations |

| Stationary Phase (Column) | C18 (octadecylsilane) columns are most frequently used due to their high hydrophobicity, which provides excellent retention for the Fmoc group. C8 (octylsilane) columns can also be used for slightly less retention. Particle size is typically in the range of 3-5 µm for analytical separations to ensure high efficiency. |

| Mobile Phase | A gradient elution is typically employed, starting with a higher polarity mixture and moving towards a lower polarity. This is necessary to elute the strongly retained this compound. The mobile phase usually consists of an aqueous component (often containing an acid like trifluoroacetic acid (TFA) to improve peak shape and suppress silanol (B1196071) interactions) and an organic modifier, most commonly acetonitrile (B52724) (ACN) or methanol (B129727). A typical gradient might run from a high percentage of water/TFA to a high percentage of ACN/TFA. |

| Flow Rate | For analytical columns (e.g., 4.6 mm internal diameter), a flow rate of 0.5-1.5 mL/min is common. The flow rate is optimized to balance analysis time with separation efficiency. |

| Detection | The Fmoc group contains a fluorenyl moiety, which is a strong chromophore. This allows for sensitive detection using a UV detector. The maximum absorbance is typically around 265 nm, with other wavelengths such as 254 nm and 301 nm also being useful for detection. |

| Temperature | Column temperature is usually controlled (e.g., 25-40 °C) to ensure reproducible retention times and improve peak symmetry. |

The optimization process involves systematically adjusting these parameters to resolve this compound from potential impurities such as unreacted DL-thyronine, excess Fmoc-Cl or Fmoc-OSu, and by-products of the reaction.

Since this compound is a racemic mixture, containing both the D- and L-enantiomers, chiral chromatography is essential for separating these stereoisomers. This is particularly crucial when the desired product is one of the single enantiomers (Fmoc-L-thyronine or Fmoc-D-thyronine) for stereospecific applications like the synthesis of biologically active peptides. Chiral HPLC can be used to assess the enantiomeric purity of a product intended to be a single enantiomer or to resolve the DL-form into its constituent enantiomers.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP). These phases create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times.

Common Chiral Stationary Phases for Amino Acid Derivatives:

| CSP Type | Principle of Separation |

| Polysaccharide-based | Coated or immobilized polysaccharide derivatives (e.g., cellulose (B213188) or amylose) on a silica (B1680970) support. These are widely used and offer broad applicability for the separation of a wide range of chiral compounds, including N-protected amino acids. |

| Pirkle-type (Brush-type) | These phases have small chiral molecules covalently bonded to the silica surface. They are designed for specific types of interactions, often involving π-π stacking, hydrogen bonding, and dipole-dipole interactions. |

| Macrocyclic antibiotic | Phases based on macrocyclic antibiotics (e.g., vancomycin, teicoplanin) can offer unique selectivity for chiral separations of amino acids due to their complex three-dimensional structures with multiple interaction sites. |

For this compound, a polysaccharide-based CSP would be a common starting point for method development. The mobile phase in chiral HPLC is often a mixture of a nonpolar organic solvent like hexane (B92381) or heptane (B126788) with a more polar alcohol modifier such as isopropanol (B130326) or ethanol. The exact composition is optimized to achieve baseline resolution of the D- and L-enantiomer peaks.

Reversed-Phase HPLC Method Development and Optimization

Preparative Chromatography for Scale-Up Purification

When larger quantities of high-purity this compound are required, for instance, for use in solid-phase peptide synthesis, preparative HPLC is employed. The goal of preparative chromatography is to isolate and purify a target compound from a mixture rather than simply to analyze it.

The principles of preparative HPLC are the same as analytical HPLC, but the scale is significantly larger. This involves using columns with a larger internal diameter (typically >20 mm) and a larger particle size stationary phase (often ≥10 µm) to accommodate higher sample loads without generating excessive backpressure.

Key Considerations for Preparative Purification of this compound:

| Parameter | Adjustment for Preparative Scale |

| Column | Larger diameter (e.g., 20 mm, 50 mm, or even larger) and length to increase loading capacity. |

| Sample Loading | The amount of crude this compound mixture loaded onto the column is maximized while still achieving the desired resolution between the target compound and impurities. |

| Flow Rate | Significantly higher flow rates (e.g., 20-100 mL/min or more) are used, proportional to the column diameter, to maintain a reasonable purification time. |

| Mobile Phase | The composition is kept as simple as possible to facilitate the removal of the solvent from the purified product by evaporation or lyophilization. Volatile buffers are preferred. |

| Fraction Collection | A fraction collector is used to automatically collect the eluent in separate tubes as it exits the detector. The fractions corresponding to the pure this compound peak are then pooled. |

After collection, the solvent is removed from the pooled fractions, typically using a rotary evaporator, to yield the purified this compound as a solid.

Advanced Separation Techniques for Complex Mixtures

In some research contexts, this compound may be part of a more complex mixture, for example, in the analysis of peptide digests or in metabolomics studies where related thyroid hormone derivatives are present. In such cases, more advanced separation techniques may be necessary to achieve the required resolution and sensitivity.

Another powerful technique is HPLC coupled with mass spectrometry (LC-MS) . In LC-MS, the outlet of the HPLC system is connected to a mass spectrometer, which serves as a highly sensitive and selective detector. The mass spectrometer can determine the mass-to-charge ratio of the eluting compounds, providing definitive identification. For this compound, LC-MS would not only confirm the identity of the peak by its molecular weight but also help in identifying unknown impurities by their mass. This is particularly valuable in reaction monitoring and impurity profiling.

Computational and Theoretical Investigations of Fmoc Dl Thyronine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like Fmoc-DL-thyronine. ufjf.brex.ac.uk These methods can predict a variety of molecular properties, including optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity.

Theoretical studies on thyroxine and its analogs have demonstrated that DFT methods, such as B3LYP and BP86, can accurately predict minimum energy structures and vibrational spectra. ufjf.brufjf.br For this compound, similar calculations would reveal the distribution of electron density across the molecule. The bulky, electron-rich Fmoc group significantly influences the electronic properties of the thyronine core. The calculated electrostatic potential surface would likely show negative potential around the carbonyl oxygen atoms of the Fmoc group and the carboxyl group of the amino acid, as well as the phenolic oxygen, indicating regions susceptible to electrophilic attack. Conversely, the aromatic rings would present areas of varying electron density, influencing their stacking interactions.

Reactivity descriptors, such as the HOMO-LUMO energy gap, can be calculated to assess the molecule's kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, atomic charges, often calculated using Mulliken population analysis or other schemes, provide a quantitative measure of the charge distribution and can be used to predict sites for nucleophilic and electrophilic attack. torun.pl

Table 1: Representative Calculated Electronic Properties of this compound

| Property | Predicted Value/Description | Methodological Basis |

| Optimized Geometry | Non-planar structure with specific dihedral angles defining the orientation of the aromatic rings and the Fmoc group. | DFT (e.g., B3LYP/6-31G*) |

| Dipole Moment | A significant dipole moment arising from the polar carboxyl, carbonyl, and phenolic hydroxyl groups. | DFT Calculations |

| HOMO | Localized primarily on the electron-rich diphenyl ether moiety and the fluorenyl group. | DFT Calculations |

| LUMO | Distributed over the aromatic systems, particularly the fluorenyl group. | DFT Calculations |

| HOMO-LUMO Gap | Moderate energy gap, suggesting a balance of stability and reactivity. | DFT Calculations |

| Electrostatic Potential | Negative potential concentrated on oxygen atoms; positive potential near amide and amine protons. | DFT Calculations |

Note: The values in this table are illustrative and based on expected outcomes from quantum chemical calculations on analogous molecules. Specific values would require dedicated computational studies on this compound.

Molecular Dynamics Simulations for Conformational Sampling

This compound is a flexible molecule with multiple rotatable bonds, leading to a vast conformational space. Molecular dynamics (MD) simulations are employed to explore this landscape, providing insights into the molecule's preferred shapes and dynamic behavior in solution. nih.govmdpi.com By simulating the atomic motions over time, MD can reveal how the molecule folds and flexes, which is governed by intramolecular interactions and interactions with the surrounding solvent.

Studies on Fmoc-protected peptides have shown that the large, aromatic Fmoc group has a strong tendency to engage in π-π stacking interactions, often driving the self-assembly of these molecules into ordered nanostructures. aip.orgresearchgate.net In an isolated this compound molecule, this could lead to conformations where the fluorenyl group folds back to interact with the aromatic rings of the thyronine core.

Table 2: Key Dihedral Angles and Expected Conformational Features from MD Simulations

| Dihedral Angle | Description | Expected Behavior |

| φ (C-N-Cα-C) | Rotation around the N-Cα bond | Restricted rotation due to the bulky Fmoc group. |

| ψ (N-Cα-C-N) | Rotation around the Cα-C bond | Exhibits a range of values, defining the backbone conformation. |

| χ1, χ2 | Side-chain rotations | Determines the orientation of the diphenyl ether moiety relative to the backbone. |

| Ether Bridge Torsions | Rotations around the C-O-C bonds | Defines the relative orientation of the two aromatic rings (skewed or twisted). torun.pl |

| Fmoc Group Orientation | Rotation relative to the N-terminus | Can adopt various orientations, with potential for intramolecular stacking. |

Note: This table describes the key flexible points in the molecule. The actual preferred angles and conformational populations would be determined from the statistical analysis of MD trajectories.

Docking Studies for Ligand-Receptor Interaction Prediction (without biological systems)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While most commonly used in drug discovery to model ligand-protein interactions, docking can also be applied to understand the binding of a molecule to non-biological hosts, such as cyclodextrins or synthetic cavities. These studies can provide valuable information about the non-covalent interactions that govern molecular recognition.

For this compound, docking into a model receptor like β-cyclodextrin could be investigated. researchgate.netnih.gov Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, making them suitable hosts for aromatic guests. mdpi.com Docking simulations would likely predict that one of the aromatic rings of the thyronine moiety or the fluorenyl group of the Fmoc protector would be included within the cyclodextrin (B1172386) cavity to maximize hydrophobic and van der Waals interactions. researchgate.netcnr.it The binding energy, calculated by the docking program's scoring function, provides an estimate of the binding affinity.

These non-biological docking studies help to probe the fundamental recognition properties of different parts of the this compound molecule. For instance, comparing the docking scores of the thyronine part versus the Fmoc part in the same host cavity can reveal which moiety has a higher intrinsic affinity for that particular chemical environment.

Table 3: Illustrative Docking Study of this compound with a Model Host

| Host Molecule | Predicted Binding Mode | Key Interactions | Estimated Binding Energy (Illustrative) |

| β-Cyclodextrin | Inclusion of the outer (phenolic) aromatic ring of the thyronine core. | Hydrophobic interactions, van der Waals forces. | -5 to -7 kcal/mol |

| β-Cyclodextrin | Inclusion of the fluorenyl group. | Hydrophobic interactions, π-π stacking with the cavity entrance. | -6 to -8 kcal/mol |

| Synthetic Cavitand | Dependent on the specific geometry and chemical nature of the cavitand. | Shape complementarity, hydrogen bonding, hydrophobic interactions. | Variable |

Note: The binding energies are representative and would depend on the specific host, docking software, and scoring function used.

Structure-Property Relationship (SPR) Analysis (without biological activity)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. nih.govnih.gov These models can then be used to predict the properties of new, unsynthesized compounds. For this compound, a QSPR analysis could be developed to predict properties like solubility, lipophilicity (logP), or chromatographic retention time based on a set of calculated molecular descriptors.

The process involves:

Creating a dataset: A series of related compounds (e.g., different Fmoc-protected amino acids, various thyronine analogs) with experimentally measured properties is compiled.

Calculating descriptors: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., dipole moment, HOMO/LUMO energies). researchgate.net

Model building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to find a correlation between a subset of the descriptors and the property of interest. nih.gov

Validation: The model's predictive power is tested on a set of compounds not used in the model-building process.

Table 4: Representative Descriptors for a QSPR Model of Lipophilicity (logP)

| Descriptor Type | Example Descriptor | Expected Correlation with logP |

| Constitutional | Molecular Weight | Positive |

| Topological | Wiener Index | Variable |

| Electronic | Dipole Moment | Negative |

| Surface Area | Solvent Accessible Surface Area (SASA) | Positive |

| Quantum Chemical | Sum of absolute atomic charges | Negative |

Note: This table illustrates the types of descriptors used in QSPR modeling. The actual descriptors and the direction of their correlation would be determined by the specific model developed.

Applications in Supramolecular Chemistry and Materials Science

Self-Assembly of Fmoc-DL-Thyronine and its Derivatives

The self-assembly of N-terminally protected amino acids, particularly with the Fmoc group, is a widely studied phenomenon for creating well-ordered nanostructures. acs.orgd-nb.info The primary driving forces for the self-assembly of Fmoc-amino acids are the π-π stacking interactions between the aromatic fluorenyl groups and the formation of intermolecular hydrogen bonds between the amino acid moieties. acs.orgd-nb.info These non-covalent interactions lead to the formation of extended, one-dimensional structures that can further organize into larger assemblies.

While direct studies on the self-assembly of this compound are not extensively documented in the reviewed literature, the behavior of structurally similar Fmoc-amino acids, such as Fmoc-phenylalanine and Fmoc-tyrosine, provides a strong basis for predicting its properties. acs.orgresearchgate.net For instance, Fmoc-phenylalanine is well-known for its ability to form fibrous hydrogels. acs.org Similarly, Fmoc-tyrosine self-assembles into nanofibers. acs.org The additional hydroxyl group in tyrosine, compared to phenylalanine, can participate in hydrogen bonding, influencing the packing and morphology of the resulting nanostructures.

In the case of this compound, the large and relatively hydrophobic diphenyl ether side chain, substituted with iodine atoms (in its T3 or T4 forms), would introduce additional steric and hydrophobic factors into the self-assembly process. These characteristics could significantly alter the packing arrangement compared to simpler aromatic amino acids, potentially leading to unique supramolecular structures. The self-assembly of derivatives, such as those where the carboxylic acid is converted to an amide or ester, has been shown to significantly impact the kinetics and morphology of the resulting fibrils and their ability to form gels. mdpi.com

Formation of Nanostructures via Molecular Self-Organization

The process of molecular self-organization of Fmoc-amino acids typically results in the formation of a variety of well-defined nanostructures, including nanofibers, nanoribbons, nanotubes, and nanospheres. d-nb.inforesearchgate.net These structures arise from the hierarchical assembly of the initial molecular building blocks. The specific morphology is highly dependent on factors such as the concentration of the molecule, the solvent system, pH, temperature, and the specific chemical structure of the amino acid side chain. researchgate.netchemrxiv.org

For example, studies on Fmoc-protected aliphatic and aromatic amino acids have demonstrated a rich variety of morphologies:

Fmoc-Ala-OH (Alanine derivative) forms flower-like structures. researchgate.net

Fmoc-Leu-OH (Leucine derivative) can form flower-like or small tube-like structures depending on temperature. researchgate.net

Fmoc-Phe-OH (Phenylalanine derivative) readily forms nanofibers that entangle to create hydrogels. acs.org

Fmoc-Trp-OH (Tryptophan derivative) has been observed to form nanoparticles. acs.org

Based on these findings, this compound is expected to self-assemble into ordered nanostructures. The combination of strong π-π stacking from the Fmoc group and potential halogen bonding from iodinated thyronine derivatives, along with hydrophobic interactions, could lead to the formation of nanofibers or other anisotropic structures. The co-assembly of different Fmoc-amino acids can also lead to novel nanostructures, where one component can influence or inhibit the fibrillar growth of the other, resulting in a transformation from nanofibers to nanoparticles. acs.org

Table 1: Examples of Self-Assembled Nanostructures from Fmoc-Amino Acids

| Fmoc-Amino Acid | Observed Nanostructure(s) | Key Driving Interactions | Reference |

|---|---|---|---|

| Fmoc-Phenylalanine | Nanofibers, Hydrogels | π-π stacking, Hydrogen bonding | acs.org |

| Fmoc-Tyrosine | Nanofibers | π-π stacking, Hydrogen bonding | acs.org |

| Fmoc-Tryptophan | Nanoparticles | π-π stacking, Hydrophobic interactions | acs.org |

| Fmoc-Alanine | Flower-like structures | Hydrogen bonding, Hydrophobic interactions | researchgate.net |

| Fmoc-Leucine | Flower-like, Tube-like | Hydrogen bonding, Hydrophobic interactions | researchgate.net |

Interaction with Carbon Nanotubes and Other Nano-Materials

The aromatic and hydrophobic nature of the Fmoc group facilitates strong, non-covalent interactions with the surfaces of carbon-based nanomaterials like single-walled carbon nanotubes (SWCNTs) and graphene. metu.edu.tracs.org This interaction allows Fmoc-amino acids to act as effective dispersing agents for SWCNTs in aqueous solutions. acs.org The Fmoc group adsorbs onto the nanotube surface via π-π stacking, while the amino acid and its side chain remain exposed to the solvent, providing stabilization. metu.edu.trnih.gov

A significant application of this interaction is in the development of highly selective biosensors. nih.govresearchgate.net Research has demonstrated that when a polymer functionalized with Fmoc-L-phenylalanine is adsorbed onto the surface of an SWCNT, it creates a specific "corona phase" that can selectively recognize L-thyroxine (a closely related molecule to thyronine). nih.govresearchgate.netmdpi.com This recognition event is transduced into a change in the near-infrared (NIR) fluorescence of the SWCNT. metu.edu.trmdpi.com The proposed mechanism involves a strong interaction between the Fmoc group of the polymer and the L-thyroxine molecule. nih.govresearchgate.net

Given this precedent, it is highly probable that this compound itself would interact strongly with SWCNTs. The Fmoc group would anchor the molecule to the nanotube surface, and the thyronine side chain would be oriented outwards. This configuration could be exploited for several purposes:

Creating stable dispersions of SWCNTs for use in biological imaging and sensing. acs.org

Developing specific sensors for molecules that interact with the thyronine moiety.

Integrating SWCNTs into self-assembled this compound hydrogels to create conductive and optically active biomaterials. acs.org

Design of Hybrid Materials with Controlled Architecture

The ability of this compound to self-assemble and interact with other materials opens avenues for the design of advanced hybrid materials with precisely controlled architectures. mdpi.com The "bottom-up" approach of self-assembly allows for the construction of nanoscale structures that can be integrated with other components, such as polymers or inorganic nanoparticles, to create materials with synergistic properties. d-nb.info

One major area of application is in the formation of hybrid hydrogels. acs.org Self-assembled Fmoc-amino acid nanofibers can form the scaffold of a hydrogel, providing structural integrity. This scaffold can then be infused with other polymers, such as polyethylene (B3416737) glycol (PEG) or sodium alginate, to modify its mechanical properties, biocompatibility, and release kinetics for entrapped molecules. acs.orgacs.org The integration of this compound into such a system could introduce specific biological recognition capabilities or serve as a depot for the controlled release of thyronine-based compounds.

Furthermore, the interaction with carbon nanotubes can be leveraged to create nano-architectures for electronics and photonics. google.com By controlling the co-assembly of this compound with SWCNTs, it may be possible to align the nanotubes within a self-assembled peptide matrix, creating anisotropic materials with directional conductivity or optical properties. The layer-by-layer assembly technique could also be employed to build up multi-component films with ordered layers of this compound and other nanomaterials, leading to functional surfaces for sensing or catalysis. mdpi.com

Table 2: Compound Names Mentioned

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | N-(9-Fluorenylmethoxycarbonyl)-DL-thyronine |

| Fmoc-Ala-OH | N-(9-Fluorenylmethoxycarbonyl)-L-alanine |

| Fmoc-Leu-OH | N-(9-Fluorenylmethoxycarbonyl)-L-leucine |

| Fmoc-Phe-OH | N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine |

| Fmoc-Trp-OH | N-(9-Fluorenylmethoxycarbonyl)-L-tryptophan |

| Fmoc-Tyr-OH | N-(9-Fluorenylmethoxycarbonyl)-L-tyrosine |

| SWCNT | Single-Walled Carbon Nanotube |

| PEG | Polyethylene glycol |

| L-thyroxine | (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |

Future Research Directions and Emerging Paradigms

Chemoenzymatic Synthesis Approaches for Modified Thyronine Derivatives

The synthesis of complex molecules like modified thyronine derivatives is increasingly benefiting from chemoenzymatic strategies, which combine the precision of enzymatic catalysis with the versatility of chemical synthesis. This hybrid approach offers significant advantages in terms of selectivity, mild reaction conditions, and the potential to create novel analogues that are difficult to access through purely chemical means.

Enzymes such as lipases, peroxidases, and tyrosinases are at the forefront of this research. Lipases, typically known for their role in esterification, have been successfully used to catalyze the formation of amide bonds in peptide synthesis, sometimes in organic solvents. mdpi.comlongdom.orgcapes.gov.br This opens the possibility of using lipases for the selective acylation or ligation of the thyronine backbone. For instance, researchers have demonstrated the use of lipase (B570770) from Candida antarctica (Novozym 435) to synthesize peptide derivatives, a technique that could be adapted for Fmoc-DL-thyronine. snu.ac.kr

Peroxidases have shown utility in the synthesis of the core thyronine structure itself through oxidative coupling reactions of tyrosine derivatives. researchgate.net Future work could explore using engineered peroxidases to create a wider variety of substituted thyronine scaffolds. Similarly, tyrosinases can be used to hydroxylate tyrosine residues, which can then undergo further chemical modifications or enzymatic reactions, such as Pictet-Spengler reactions, to generate complex peptide structures. nih.gov

Furthermore, the development of specialized peptide ligating enzymes, or "peptiligases," represents a significant leap forward. bachem.com These engineered enzymes, derived from proteases like subtilisin, are designed to favor peptide bond formation over hydrolysis. researchgate.netnih.gov Chemo-enzymatic peptide synthesis (CEPS) utilizes these enzymes to ligate shorter, chemically synthesized peptide fragments (which could contain this compound) into longer, more complex proteins under mild, aqueous conditions. bachem.comchemrxiv.org This method not only enhances sustainability but also allows for the creation of large, modified proteins that are challenging to produce by other means. nih.gov

Table 1: Enzymes in Chemoenzymatic Synthesis Relevant to Thyronine Derivatives

| Enzyme Class | Potential Application for Thyronine Derivatives | Key Advantages | Reference(s) |

|---|---|---|---|

| Lipases | Catalyzing amide bond formation; Selective acylation. | High stability, can function in organic solvents, cost-effective. | mdpi.com, snu.ac.kr, longdom.org |

| Peroxidases | Synthesis of the dityrosine (B1219331) and isodityrosine (B1672229) core via oxidative coupling. | Direct formation of the biaryl ether linkage characteristic of thyronine. | researchgate.net |

| Tyrosinases | Hydroxylation of tyrosine precursors to enable further modifications. | Enables subsequent chemoenzymatic cascade reactions. | nih.gov |

| Peptiligases | Ligation of this compound-containing peptide fragments into larger proteins. | High efficiency and selectivity for peptide bond formation under mild, aqueous conditions. | bachem.com, researchgate.net, nih.gov |

Sustainable Synthesis Methodologies for this compound

The principles of green chemistry are increasingly influencing the synthesis of peptides and their derivatives, including this compound. skpharmteco.comgyrosproteintechnologies.com A primary focus is on reducing the environmental impact of solid-phase peptide synthesis (SPPS), which traditionally relies on large volumes of hazardous solvents and reagents. skpharmteco.comadvancedchemtech.com

A major area of research is the replacement of commonly used solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are classified as hazardous. gyrosproteintechnologies.combiotage.com Promising green alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and binary mixtures such as DMSO/EtOAc. gyrosproteintechnologies.combiotage.com The selection of a greener solvent must consider its ability to dissolve reagents, swell the resin, and facilitate efficient deprotection and coupling reactions. biotage.com Another approach involves using propylene (B89431) carbonate, which has shown promise as a substitute for both DMF and dichloromethane (B109758) in SPPS. researchgate.net

The Fmoc protecting group itself is a target for green innovation. Traditional deprotection uses piperidine (B6355638), a hazardous base. Research has demonstrated effective Fmoc removal using greener alternatives, such as a solution of sodium hydroxide (B78521) (NaOH) in a 2-MeTHF and methanol (B129727) mixture. researchgate.netnih.gov An even more innovative approach is thermal deprotection, which completely eliminates the need for a chemical deprotection agent for certain protected polymers. rsc.org Additionally, new methods for the Fmoc protection step have been developed that proceed efficiently in aqueous media without a catalyst, further reducing the reliance on organic solvents. rsc.org

Waste reduction is another key goal. Strategies include combining the coupling and deprotection steps into a single "in situ" process, which can save up to 75% of the solvent typically used for washing. peptide.com This involves adding the deprotection agent directly to the coupling cocktail after the reaction is complete.

Table 2: Green Chemistry Strategies in Fmoc-based Synthesis

| Green Strategy | Traditional Method | Green Alternative | Benefit | Reference(s) |

|---|---|---|---|---|

| Solvent Replacement | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | 2-MeTHF, CPME, DMSO/EtOAc, Propylene Carbonate | Reduces use of hazardous and reproduction-toxic solvents. | biotage.com, gyrosproteintechnologies.com, researchgate.net |

| Fmoc Deprotection | 20% Piperidine in DMF | 0.1 M NaOH in 2-MeTHF/MeOH; Thermal deprotection | Avoids hazardous piperidine base; eliminates deprotection reagents. | rsc.org, nih.gov |

| Fmoc Protection | Fmoc-Cl or Fmoc-OSu in organic solvents | Fmoc-Cl in aqueous media | Reduces organic solvent use; catalyst-free. | rsc.org |

| Process Optimization | Separate coupling and deprotection steps with intermediate washes | In situ Fmoc removal (one-pot) | Drastically reduces solvent consumption for washing steps. | peptide.com |

High-Throughput Screening in Chemical Library Development

This compound is a valuable building block for the creation of chemical libraries aimed at discovering new bioactive molecules. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, and libraries based on the thyronine scaffold are of particular interest for identifying modulators of the thyroid hormone system. researchgate.netnih.gov

A key target for such screening is thyroperoxidase (TPO), the enzyme essential for thyroid hormone synthesis. researchgate.net Researchers have developed HTS assays to screen large chemical libraries for TPO inhibitors. acs.orgnih.gov A library of diverse thyronine analogues, synthesized using this compound as a starting point, could be screened using these assays to identify novel and potent inhibitors.